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molecular formula C11H12N2O3 B8479657 Methyl 2-(cyclopropanecarboxamido)isonicotinate

Methyl 2-(cyclopropanecarboxamido)isonicotinate

Cat. No. B8479657
M. Wt: 220.22 g/mol
InChI Key: YMPVGFHMOQNQKO-UHFFFAOYSA-N
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Patent
US09302991B2

Procedure details

The title compound is prepared in 92% yield (1.60 g, a yellow solid) from methyl 2-aminoisonicotinate (1.20 g, 7.89 mmol) and cyclopropanecarbonyl chloride by the similar manner in Step-1 of Carboxylic acid-1.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Carboxylic acid-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH:12]1([C:15](Cl)=[O:16])[CH2:14][CH2:13]1>>[CH:12]1([C:15]([NH:1][C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=2)[C:5]([O:7][CH3:8])=[O:6])=[O:16])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Three
Name
Carboxylic acid-1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)NC=1C=C(C(=O)OC)C=CN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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